molecular formula C20H20N4O3S2 B2766462 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 2034362-16-6

11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2766462
CAS No.: 2034362-16-6
M. Wt: 428.53
InChI Key: HXUKRDKCJJBZJX-UHFFFAOYSA-N
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Description

11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, pyrazole, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, which are then coupled with the quinoline derivative through a series of condensation and cyclization reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[631

Mechanism of Action

The mechanism of action of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Properties

IUPAC Name

11-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-19-2-1-14-11-17(12-15-3-8-24(19)20(14)15)29(26,27)21-6-9-23-7-4-18(22-23)16-5-10-28-13-16/h4-5,7,10-13,21H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKRDKCJJBZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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